molecular formula C6H14ClNOS B6609010 3-amino-3-[(methylsulfanyl)methyl]cyclobutan-1-ol hydrochloride CAS No. 2866353-22-0

3-amino-3-[(methylsulfanyl)methyl]cyclobutan-1-ol hydrochloride

Cat. No.: B6609010
CAS No.: 2866353-22-0
M. Wt: 183.70 g/mol
InChI Key: QRILWHDMJTWTBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-3-[(methylsulfanyl)methyl]cyclobutan-1-ol hydrochloride is a chemical compound with the molecular formula C6H13NOS·HCl It is a cyclobutane derivative featuring an amino group, a hydroxyl group, and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-3-[(methylsulfanyl)methyl]cyclobutan-1-ol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable cyclobutane derivative with methylthiomethylamine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

3-amino-3-[(methylsulfanyl)methyl]cyclobutan-1-ol hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the amino group to other functional groups.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives depending on the substituents introduced.

Scientific Research Applications

3-amino-3-[(methylsulfanyl)methyl]cyclobutan-1-ol hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein interactions.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-amino-3-[(methylsulfanyl)methyl]cyclobutan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The methylsulfanyl group may also participate in interactions with other molecules, affecting the compound’s overall activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-3-[(methylsulfanyl)methyl]cyclobutan-1-one hydrochloride
  • 3-amino-3-[(methylsulfanyl)methyl]cyclobutan-1-ol

Uniqueness

3-amino-3-[(methylsulfanyl)methyl]cyclobutan-1-ol hydrochloride is unique due to the presence of both an amino group and a hydroxyl group on the cyclobutane ring, along with the methylsulfanyl group. This combination of functional groups provides distinct chemical properties and reactivity compared to similar compounds, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-amino-3-(methylsulfanylmethyl)cyclobutan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NOS.ClH/c1-9-4-6(7)2-5(8)3-6;/h5,8H,2-4,7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRILWHDMJTWTBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1(CC(C1)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNOS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.70 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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